1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate
Overview
Description
1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate is an organic compound with the molecular formula C11H12N2O4 It is characterized by the presence of a pyridine ring attached to a propanedioate moiety through an amino-methylidene linkage
Mechanism of Action
Target of Action
The primary target of “1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate” is the LmPTR1 pocket . This target plays a crucial role in the antipromastigote activity of the compound .
Mode of Action
The compound has a desirable fitting pattern in the LmPTR1 pocket . This interaction is characterized by a lower binding free energy of -9.8 kcal/mol , which suggests a strong and favorable interaction between the compound and its target.
Biochemical Pathways
The interaction with the lmptr1 pocket suggests that it may influence pathways related to antipromastigote activity .
Result of Action
The compound exhibits potent in vitro antipromastigote activity . This suggests that the compound’s action results in significant molecular and cellular effects, particularly in the context of antipromastigote activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate typically involves the condensation of pyridine-4-amine with dimethyl malonate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate
- 1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate
- 1,3-Dimethyl 2-{[(quinolin-4-yl)amino]methylidene}propanedioate
Uniqueness
1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyridine ring at the 4-position allows for unique interactions with molecular targets, differentiating it from similar compounds with pyridine rings at other positions .
Biological Activity
1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate, with the molecular formula and a molecular weight of 236.22 g/mol, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Synthetic Routes
The synthesis of this compound typically involves the reaction of pyridine-4-amine with dimethyl malonate. The reaction is conducted in the presence of bases such as sodium hydride or potassium carbonate, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate product formation.
- Molecular Formula :
- Molecular Weight : 236.22 g/mol
- Density : Approximately 1.276 g/cm³
Antimicrobial Properties
Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. In studies evaluating various derivatives against Gram-positive and Gram-negative bacteria, compounds similar to this one showed Minimum Inhibitory Concentration (MIC) values in the range of , indicating strong antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibited growth inhibition in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU). For instance, one derivative showed IC50 values of in MCF-7 cells compared to for 5-FU .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, modulating enzyme activity and influencing various cellular pathways. This interaction can lead to alterations in metabolic processes, apoptosis induction in cancer cells, and inhibition of bacterial growth .
Table: Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | ||
Antibacterial | Escherichia coli | ||
Anticancer | MCF-7 | ||
Anticancer | MDA-MB-231 |
Notable Research Findings
- Antibacterial Activity : A study evaluated various pyridine derivatives for their antibacterial efficacy against multiple strains, finding significant activity at low concentrations.
- Cancer Cell Growth Inhibition : Research on the compound's derivatives revealed promising results in inhibiting growth in breast cancer cell lines.
- Safety Profile : Preliminary toxicity assessments indicated no acute toxicity in animal models at high doses (up to ), suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
dimethyl 2-[(pyridin-4-ylamino)methylidene]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-16-10(14)9(11(15)17-2)7-13-8-3-5-12-6-4-8/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFSYGYDDJZRKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=NC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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